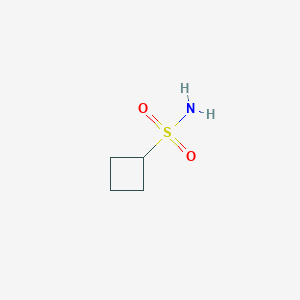

Cyclobutanesulfonamide

Descripción

Historical Trajectory of Cyclobutane Derivatives in Chemical Research

The study of cyclobutane and its derivatives has a rich history, beginning with the first synthesis of cyclobutane in 1907. nih.govru.nl Initially, cyclobutane derivatives were primarily of academic interest due to their strained four-membered ring system. researchgate.net However, their presence in natural products, such as the antimicrobial compound sceptrin, hinted at their biological significance. nih.govru.nl Over the years, research has expanded to explore the use of cyclobutane derivatives as versatile building blocks in organic synthesis. researchgate.net Their inherent ring strain allows for unique chemical transformations, including ring expansions and ring-opening reactions, which are valuable in constructing complex molecules. researchgate.net The development of new synthetic methods has made the incorporation of the cyclobutane motif into drug candidates more accessible, leading to a recent surge in their use in medicinal chemistry. nih.govru.nl

Significance of Four-Membered Rings in Molecular Design

Significance of Four-Membered Rings in Molecular Design

Four-membered rings, including cyclobutanes, have become increasingly important in molecular design, especially within the pharmaceutical industry. acs.org Their rigid and puckered three-dimensional structure offers a level of conformational restriction that can be advantageous for optimizing the binding of a molecule to its biological target. nih.govru.nlnih.gov This rigidity helps in pre-organizing the molecule into a bioactive conformation, potentially increasing potency and selectivity. nih.gov

The incorporation of a cyclobutane ring can also improve a molecule's physicochemical properties. acs.org For instance, they can be used to replace larger or more flexible groups, leading to a reduction in molecular weight and an increase in metabolic stability. nih.govru.nl Furthermore, the defined exit vectors from the cyclobutane scaffold allow for precise orientation of functional groups in three-dimensional space, a crucial aspect of rational drug design. acs.org The growing interest in these structures is evidenced by the increasing number of clinical drug candidates containing a cyclobutane ring. ru.nl

Distinguishing Features of the Cyclobutane Moiety in Organic Structures

The cyclobutane moiety possesses several distinct features that set it apart from other cyclic and acyclic structures.

Ring Strain: With a strain energy of 26.3 kcal/mol, the cyclobutane ring is the second most strained saturated monocarbocycle after cyclopropane. nih.gov This inherent strain influences its reactivity and allows it to participate in a variety of chemical transformations. researchgate.net

Conformation: To alleviate some of the torsional strain, cyclobutane adopts a puckered or folded conformation rather than a planar one. nih.gov This non-planar structure provides a distinct three-dimensional shape that can be exploited in molecular design. nih.govru.nl

Bonding Characteristics: The C-C bonds in cyclobutane are slightly longer than those in alkanes, and the C-C-C bond angles are compressed to around 88 degrees. nih.gov These unique geometric parameters contribute to its distinct chemical behavior. nih.gov

Chemical Inertness: Despite its high ring strain, the cyclobutane ring is relatively chemically inert, which can be a desirable feature for a stable drug scaffold. nih.govru.nl

These features make the cyclobutane ring a valuable component in the design of new molecules with specific structural and functional properties. nih.govresearchgate.net

Propiedades

IUPAC Name |

cyclobutanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c5-8(6,7)4-2-1-3-4/h4H,1-3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMXQESPSIAYCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570371 | |

| Record name | Cyclobutanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445305-91-9 | |

| Record name | Cyclobutanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclobutanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Cyclobutanesulfonamide and Its Derivatives

Direct Synthesis Approaches to the Cyclobutanesulfonamide Core

Direct synthesis of the this compound core often relies on cycloaddition reactions to form the four-membered ring. These methods are crucial for creating the foundational scaffold upon which further chemical modifications can be made.

Hyperbaric [2+2] Cycloaddition Reactions in this compound Formation

High-pressure, or hyperbaric, [2+2] cycloaddition reactions are a powerful tool for synthesizing cyclobutane structures that are often inaccessible under standard atmospheric conditions. researchgate.netru.nl These reactions involve the combination of two unsaturated molecules to form a four-membered ring. numberanalytics.com The application of high pressure, typically between 10 and 15 kbar, can significantly increase reaction rates and yields. ru.nlnumberanalytics.com

A key strategy for forming the this compound precursor involves the hyperbaric [2+2] cycloaddition of ethenesulfonyl fluoride (ESF) with a vinyl ether, such as tert-butyl vinyl ether. researchgate.netresearchgate.net This reaction directly constructs the cyclobutane ring with a sulfonyl fluoride group, which can then be readily converted to a sulfonamide. researchgate.netvulcanchem.com The reaction between ethenesulfonyl fluoride and tert-butyl vinyl ether under high pressure yields the corresponding cyclobutanesulfonyl fluoride as a mixture of cis and trans isomers. researchgate.net This approach has been successfully used to create libraries of 1,2-disubstituted cyclobutanesulfonamides for applications in fragment-based drug discovery. researchgate.netresearchgate.net

Table 1: Hyperbaric [2+2] Cycloaddition for Cyclobutanesulfonyl Fluoride Synthesis This table summarizes the key reactants and products in the hyperbaric synthesis of the cyclobutanesulfonyl fluoride core.

| Reactant 1 | Reactant 2 | Product | Application |

|---|

The efficiency of hyperbaric [2+2] cycloadditions is highly dependent on the optimization of reaction parameters. Key variables include pressure, solvent, temperature, reaction time, and the stoichiometry of the reactants. ru.nlresearchgate.net For the reaction between ethenesulfonyl fluoride and tert-butyl vinyl ether, a pressure of 12 kbar has been found to be effective. researchgate.net Solvent choice is also critical; various solvents such as acetonitrile, chloroform, ethanol, and tetrahydrofuran have been explored to optimize the reaction outcome. researchgate.net Increasing the pressure and temperature can generally increase the reaction rate, but may also affect selectivity. numberanalytics.com For instance, in the synthesis of certain cyclobutanes via hyperbaric cycloaddition, a pressure of 15 kbar and temperatures ranging from 21°C to 75°C have been investigated to maximize conversion and yield. ru.nl The concentration of the reactants can also play a significant role, with higher concentrations sometimes leading to improved yields. ru.nl

Table 2: Optimization Parameters for Hyperbaric Cycloaddition This table outlines key reaction conditions that are typically optimized for hyperbaric [2+2] cycloaddition reactions.

| Parameter | Range Explored | Effect on Reaction |

|---|---|---|

| Pressure | 10 - 15 kbar | Increases reaction rate and yield. ru.nlnumberanalytics.com |

| Temperature | 21 - 75 °C | Influences reaction rate and selectivity. ru.nlnumberanalytics.com |

| Solvent | MeCN, CHCl3, EtOH, THF | Affects reaction outcome and product formation. researchgate.net |

| Time | 15 - 180 min | Determines the extent of conversion. researchgate.net |

The mechanism of [2+2] cycloaddition reactions can be complex, and may proceed through either a concerted or a stepwise pathway involving a zwitterionic intermediate. researchgate.net In the case of reactions involving polar components like ethenesulfonyl fluoride, the formation of a zwitterionic intermediate is a plausible mechanistic pathway. researchgate.netnih.gov The presence of zwitterionic intermediates can influence the stereochemical outcome of the reaction. researchgate.net While some [3+2] cycloadditions have been shown to proceed via a one-step mechanism despite polar interactions, the possibility of zwitterionic intermediates in hyperbaric [2+2] cycloadditions of ethenesulfonyl fluoride remains an area of investigation. nih.gov Theoretical studies suggest that for some [2+2] cycloadditions, the reaction proceeds through a stepwise mechanism involving a short-lived zwitterionic intermediate, and the lifetime of this intermediate can determine the stereochemistry of the final product. researchgate.net

Optimization of Reaction Conditions (e.g., Pressure, Solvent Systems, Temperature)

Strategies for Racemic and Enantioselective Synthesis

The development of methods for both racemic and enantioselective synthesis is crucial for accessing a wide range of this compound derivatives for various applications. beilstein-journals.orgnih.gov While racemic mixtures are often produced in initial synthetic explorations, enantioselective methods are highly sought after for the preparation of chiral compounds with specific biological activities. libretexts.org

Diastereoselective synthesis provides a powerful strategy for controlling the relative stereochemistry of multiple stereocenters. One effective diastereoselective approach involves the conjugate addition of nucleophiles to pre-formed cyclobutane scaffolds. researchgate.net For instance, amines can be added in a conjugate fashion to cyclobutene derivatives to create 3-aminocyclobutanol derivatives with moderate to excellent diastereoselectivity. researchgate.net This method allows for the introduction of amino groups, which can be part of a sulfonamide moiety or serve as a handle for further functionalization. The conjugate addition of various nucleophiles, including sulfonamides, to electron-deficient cyclobutenes is a versatile method for creating substituted cyclobutanes with a high degree of diastereoselectivity. epfl.chnih.gov This approach has been extended to a variety of nitrogen-based nucleophiles, including imidazoles and other N-heterocycles, further expanding the chemical diversity of accessible cyclobutane building blocks. epfl.ch

Stereoselective Synthesis Techniques

Achieving stereocontrol in the synthesis of substituted cyclobutanes is a formidable challenge due to the inherent ring strain and the often-subtle energetic differences between stereoisomers. Nevertheless, several stereoselective methods have been developed to access chiral this compound precursors and derivatives.

One prominent strategy involves the diastereoselective synthesis of functionalized cyclobutanes which can then be converted to the desired sulfonamides. For instance, the cycloaddition of bicyclo[1.1.0]butanes with reagents like triazolinediones or nitrosoarenes can produce multi-substituted cyclobutanes. Subsequent cleavage of the N-N or N-O bonds in the cycloadducts can yield cyclobutane derivatives with cis-1,3-heteroatom substitutions, providing a diastereoselective route to precursors for cyclobutanesulfonamides. rsc.org Rhodium-catalyzed reactions involving the C-C bond cleavage of alkylidenecyclopropanes with 2-aryl quinazolinones have also been shown to produce substituted cyclobutanes with high diastereoselectivity. nih.gov

Enantioselective approaches often rely on catalytic asymmetric reactions. For example, the enantioselective photocycloaddition of a quinolone with an olefin, mediated by a chiral catalyst, can generate chiral cyclobutane products. beilstein-journals.org Furthermore, chiral organocatalysts, such as cinchona-based squaramides, have been successfully employed in the enantioselective sulfa-Michael addition to cyclobutene derivatives, yielding thio-substituted cyclobutanes with high enantiomeric excess. These thioethers can subsequently be oxidized to the corresponding sulfones, which are structurally related to sulfonamides. rsc.org

A general strategy for the diastereo- and enantioselective synthesis of cyclobutanes bearing four different substituents has been developed, which involves a sequence of transition metal-catalyzed reactions. This includes a Rh(II)-catalyzed cyclopropanation, a Ag(I)-catalyzed regioselective and stereospecific ring expansion, and a Rh(I)-catalyzed addition reaction, which could be adapted for the synthesis of complex chiral this compound derivatives. nih.gov

Derivatization Strategies from Precursor Cyclobutane and Sulfonamide Scaffolds

The derivatization of pre-formed cyclobutane and sulfonamide scaffolds is a versatile approach to generate libraries of diverse this compound analogs for various applications.

A common and efficient method for the synthesis of a variety of sulfonamides involves the reaction of a sulfonyl fluoride with a primary or secondary amine. This transformation is a cornerstone of SuFEx (Sulfur(VI) Fluoride Exchange) chemistry. In the context of this compound synthesis, cyclobutanesulfonyl fluoride serves as a key intermediate. This precursor can be reacted with a wide array of amines to introduce diverse functionalities onto the sulfonamide nitrogen.

A library of 1,2-disubstituted cyclobutanesulfonamides has been synthesized starting from the [2+2] cycloaddition of ethenesulfonyl fluoride and tert-butyl vinyl ether, which yields a cyclobutanesulfonyl fluoride intermediate. This intermediate is then subjected to reactions with various amines to produce the corresponding sulfonamides.

Table 1: Synthesis of Cyclobutanesulfonamides from Cyclobutanesulfonyl Fluorides

| Entry | Amine | Product | Yield (%) |

| 1 | Morpholine | cis-4-(morpholinosulfonyl)cyclobutanol | 85 |

| 2 | Piperidine | cis-4-(piperidinosulfonyl)cyclobutanol | 78 |

| 3 | Benzylamine | cis-N-benzyl-4-hydroxythis compound | 92 |

This table presents a selection of synthesized compounds and their yields, demonstrating the versatility of the sulfonyl fluoride to sulfonamide conversion.

This method's robustness allows for the late-stage functionalization of complex molecules, a valuable tool in drug discovery.

The introduction of amino groups onto the cyclobutane ring is a key strategy for structural diversification. Nucleophilic conjugate addition of amines to activated cyclobutene systems is a powerful method to achieve this. For instance, the conjugate addition of various primary and secondary amines to cyclobutene-1-sulfonylmethyl derivatives can proceed with moderate to excellent diastereoselectivity. nih.gov This approach allows for the incorporation of a wide range of amino functionalities, which can be crucial for modulating the physicochemical properties of the final compounds.

The aza-Michael addition is another important reaction for forming carbon-nitrogen bonds. The addition of amines to vinyl sulfonamides has been shown to be an effective method for the synthesis of aminosulfonamide derivatives. nih.gov This reaction can be applied to cyclobutene sulfonamides to introduce amino substituents onto the four-membered ring.

This compound scaffolds often contain other functional groups, such as ethers and alcohols, which can be further derivatized. For example, a precursor containing a tert-butyl ether can be cleaved to reveal a cyclobutanol. nih.gov This alcohol functionality can then be transformed into other groups, such as carbamates or triazoles, to expand the chemical diversity of the synthesized library. The presence of an alcohol also provides a handle for further reactions, including oxidation to a ketone or esterification.

The Wittig reaction and its variants are powerful tools for the formation of carbon-carbon double bonds and can be employed in the synthesis of more complex this compound derivatives. organic-chemistry.orgmasterorganicchemistry.compressbooks.publibretexts.orgumass.educommonorganicchemistry.comorganic-chemistry.orgrsc.org While direct examples on a this compound are not prevalent in the literature, the principles can be readily applied. For instance, a cyclobutanone bearing a sulfonamide group could be reacted with a phosphorus ylide to introduce an exocyclic double bond, which can then be a site for further functionalization.

A more advanced application involves a one-pot aza-Wittig/retro-aza-Claisen sequence starting from a vinyl cyclobutanecarboxaldehyde. nih.gov This sequence allows for the synthesis of medium-sized heterocyclic rings where the resulting product is a resonance-stabilized vinylogous sulfonamide, driven by the relief of the cyclobutane ring strain. This demonstrates the potential of Wittig-type chemistry to not only functionalize but also rearrange the cyclobutane scaffold to create novel structures.

Michael addition reactions are a cornerstone of organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds in a 1,4-conjugate fashion. rsc.orgnih.govmdpi.comresearchgate.netnih.govrsc.orgresearchgate.netmdpi.comrsc.org In the context of this compound synthesis, these reactions are particularly useful for introducing a wide variety of substituents onto the cyclobutane ring.

The sulfa-Michael addition, where a thiol is the nucleophile, can be used to introduce sulfur-containing moieties that can be subsequently oxidized to sulfones, which are structurally analogous to sulfonamides. Enantioselective versions of this reaction, catalyzed by chiral organocatalysts, have been developed for cyclobutene systems, providing access to chiral thio-substituted cyclobutanes. rsc.org

Furthermore, the conjugate addition of amines (aza-Michael addition) to cyclobutene sulfonamides or related activated alkenes is a direct method for introducing amino functionalities. nih.gov This reaction is highly valuable for building molecules with potential biological activity, as the amino group can be readily protonated at physiological pH, influencing solubility and receptor binding. The use of nitro-substituted cyclobutanes as Michael acceptors, followed by reduction of the nitro group, provides another route to amino-substituted cyclobutanesulfonamides. nih.gov

Wittig-Type Reactions in this compound Synthesis

Catalytic Systems in this compound Synthesis

The construction of the cyclobutane ring, particularly when substituted with a sulfonamide group, presents unique synthetic challenges due to the inherent ring strain of the four-membered carbocycle. acs.org To address this, various catalytic systems have been developed to facilitate the synthesis of cyclobutanesulfonamides and their derivatives. These methodologies primarily rely on metal-catalyzed transformations and organocatalysis, with a growing emphasis on stereoselective approaches to control the spatial arrangement of substituents.

Metal-Catalyzed Transformations (e.g., Palladium-mediated Amidation, Copper(I)-catalyzed Reactions)

Metal catalysts have proven to be powerful tools in the formation of the amide bond in cyclobutanesulfonamides and in the construction of the cyclobutane ring itself. rsc.org Palladium and copper catalysts are particularly prominent in this area. rsc.org

Palladium-Catalyzed Amidation:

Palladium-catalyzed reactions are widely employed for the formation of C-N bonds, a key step in the synthesis of sulfonamides. organic-chemistry.orgresearchgate.net A notable application is the amidation of enol triflates, which provides a route to enamides that can be precursors to cyclobutane structures. organic-chemistry.org This method allows for the coupling of a range of enol triflates with amides, carbamates, and sulfonamides under mild conditions. organic-chemistry.org The versatility of this approach is demonstrated by its compatibility with various functional groups. organic-chemistry.org

Key features of palladium-catalyzed amidation include:

Catalyst System: Typically involves a palladium source like Pd₂(dba)₃ and a ligand such as Xantphos. organic-chemistry.org

Reaction Conditions: The reactions are often carried out at room temperature using a base like cesium carbonate (Cs₂CO₃) in a solvent such as dioxane. organic-chemistry.org

Scope: The method is applicable to a wide array of primary aliphatic and aromatic amides, as well as sulfonamides. organic-chemistry.org

Table 1: Optimized Conditions for Palladium-Catalyzed Amidation of Enol Triflates organic-chemistry.org

| Parameter | Optimal Condition |

| Palladium Source | Pd₂(dba)₃ |

| Ligand | Xantphos |

| Base | Cs₂CO₃ |

| Solvent | Dioxane |

| Temperature | Room Temperature |

Copper(I)-Catalyzed Reactions:

Copper catalysts are instrumental in various synthetic transformations leading to cyclic sulfonamides. nih.govbeilstein-journals.org One significant approach involves the intramolecular reaction of unsaturated iminoiodinanes, which are generated from olefinic primary sulfonamides. nih.gov The presence of a catalytic amount of copper(I) or copper(II) triflate promotes nitrene delivery, leading to the formation of an aziridine ring. nih.gov This aziridine can then be opened by nucleophiles to yield substituted cyclic sulfonamides. nih.gov

Copper is also utilized in radical cascade reactions of simple cyclobutanes to create highly functionalized cyclobutene derivatives. rsc.org Using a copper catalyst and an oxidant like N-fluorobenzenesulfonimide (NFSI), a variety of diaminated and disulfonylated cyclobutene derivatives can be synthesized. rsc.org Furthermore, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a reliable method for constructing triazole-containing cyclobutane derivatives. organic-chemistry.orgmdpi.com

Organocatalysis (e.g., DBU-promoted Reactions)

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful, metal-free alternative for synthesizing complex molecular architectures. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a prominent organocatalyst employed in various reactions to construct cyclic systems. rsc.orgrsc.orgnih.gov

DBU-promoted reactions are particularly effective in cascade sequences. For instance, DBU can promote a Michael addition/cyclization/elimination cascade to synthesize polysubstituted arenes under mild conditions and with high yields. mdpi.com In the context of cyclobutane synthesis, while direct DBU-catalyzed formation of the this compound core is less common, DBU is instrumental in related transformations that can lead to precursors or derivatives. For example, DBU can promote the cyclization of vinyl isocyanides with ethers through the functionalization of a C(sp³)–H bond to form isoquinolines without the need for a metal catalyst. rsc.org It also facilitates cascade phosphorylation/cyclization reactions to create phosphorylated 3-aminoindoles. rsc.orgresearchgate.net

Stereoselective Catalysis in Cyclobutane Ring Formation

Achieving control over the three-dimensional arrangement of atoms (stereochemistry) is crucial in medicinal chemistry, as different stereoisomers of a molecule can have vastly different biological activities. The stereoselective synthesis of highly substituted cyclobutanes is therefore a key area of research. acs.org

Several catalytic strategies have been developed to control the stereochemistry of the cyclobutane ring:

Transition Metal Catalysis: Rhodium(III)-catalyzed reactions have been developed for the synthesis of substituted cyclobutanes from 2-aryl quinazolinones and alkylidenecyclopropanes. acs.org This method involves a concerted N–C bond formation and C–C bond cleavage. acs.org Gold-catalyzed [2+2] cycloadditions between styrenes and allenyl sulfonamides also provide a pathway to cyclobutanes, including those with challenging all-carbon quaternary stereocenters. mdpi.com

Ring Expansion and Contraction Reactions: A general strategy for the diastereo- and enantioselective synthesis of cyclobutanes with four different substituents involves a sequence of transition metal-catalyzed reactions. nih.gov This can include a Rh(II)-catalyzed cyclopropanation, followed by a Ag(I)-catalyzed regioselective and stereospecific ring expansion. nih.gov Conversely, stereospecific ring contraction of pyrrolidines, mediated by a nitrogen extrusion process, can also yield cyclobutanes. ntu.ac.uk

Photochemical and Organocatalytic [2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a well-established method for synthesizing cyclobutane rings. acs.org More recently, organocatalytic and Lewis acid-catalyzed [2+2] cycloadditions have gained prominence, although the hetero-coupling of two different alkenes remains a significant challenge. ntu.ac.uk

Large-Scale Synthesis and Scalability Considerations

The transition from a laboratory-scale synthesis to large-scale production is a critical step in the development of any commercially viable chemical compound. For this compound and its derivatives, scalability is a key consideration, particularly for applications in fragment-based drug discovery where larger quantities of material are often required. ru.nl

An efficient and scalable approach to 1,2-difunctionalized cyclobutanes, which can serve as precursors to cyclobutanesulfonamides, has been developed. researchgate.net This method allows for the synthesis of target compounds on an up to hundred-gram scale. researchgate.net A key strategy involves a hyperbaric [2+2] cycloaddition reaction. ru.nl For instance, the reaction between ethenesulfonyl fluoride and tert-butyl vinyl ether under high pressure is a key step in a two-diversification-point library synthesis of cyclobutanesulfonamides. ru.nl

However, scaling up synthesis can present challenges. For example, in the synthesis of certain cyclobutyl amines via a [2+2] cycloaddition with a Boc-protected enamine, purification on a larger scale proved to be problematic, leading to a significant decrease in yield. ru.nl These challenges highlight the need for robust and optimized synthetic procedures that are amenable to large-scale production.

Table 2: Challenges and Strategies in Large-Scale Synthesis

| Challenge | Potential Strategy |

| Purification Difficulties | Develop alternative purification methods (e.g., crystallization, distillation) to replace chromatography. |

| Reduced Yields at Scale | Optimize reaction conditions (temperature, pressure, concentration) for larger volumes. |

| Handling of Reagents | Implement engineering controls for safe handling of reactive or hazardous materials like ethenesulfonyl fluoride. |

| Reaction Energetics | Monitor and control reaction exotherms to ensure safety and prevent side reactions. |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment of Cyclobutanesulfonamide Compounds

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation of organic compounds. By interacting with molecules in distinct ways, different regions of the electromagnetic spectrum can provide complementary pieces of information regarding the functional groups present and the specific arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR Spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For the cyclobutane ring in cyclobutanesulfonamide derivatives, protons on the carbon adjacent to the sulfonyl group (α-protons) are expected to be shifted downfield due to the electron-withdrawing effect of the SO₂ group. The other ring protons (β- and γ-protons) would appear at higher fields. In a derivative such as N-(prop-2-yn-1-yl)this compound, the key signals for the cyclobutane moiety can be assigned. biorxiv.org The proton attached to the same carbon as the sulfonamide group appears as a multiplet at approximately 3.77 ppm. The protons on the adjacent carbons (β-positions) present as multiplets around 2.45-2.35 ppm and 2.25-2.15 ppm, while the remaining ring protons (γ-position) appear as a multiplet centered around 2.04 ppm. biorxiv.org

¹³C NMR Spectroscopy identifies the number of non-equivalent carbon atoms and provides insight into their electronic environment. hw.ac.ukceitec.cz In proton-decoupled ¹³C NMR spectra, each unique carbon atom gives a single peak. For the cyclobutane ring, the carbon atom bonded to the sulfonamide group (C-α) is significantly deshielded and appears at the lowest field. In the example of N-(prop-2-yn-1-yl)this compound, this carbon (C1) resonates at approximately 57.5 ppm. The adjacent carbons (C2/C4) appear at around 23.3 ppm, and the carbon at the 3-position (C3) resonates at a higher field, around 17.5 ppm. biorxiv.org

| Position | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| CH-SO₂ (α-position) | ~3.77 (multiplet) | ~57.5 |

| CH₂ (β-positions) | ~2.40 (multiplet) | ~23.3 |

| CH₂ (γ-position) | ~2.04 (multiplet) | ~17.5 |

Infrared (IR) Spectroscopy (e.g., FTIR)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is an effective method for identifying the presence of specific functional groups. vscht.cz For this compound, the key functional groups are the sulfonamide (-SO₂NH-) and the cyclobutane ring (-C₄H₇-).

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of these groups. The sulfonamide group is characterized by two strong stretching vibrations for the S=O bond, an N-H stretching vibration, and an S-N stretching vibration. The cyclobutane ring will show characteristic C-H stretching and bending vibrations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonamide (SO₂) | Asymmetric S=O Stretch | 1350-1300 | Strong |

| Symmetric S=O Stretch | 1160-1120 | Strong | |

| Sulfonamide (N-H) | N-H Stretch | 3350-3250 | Medium |

| Sulfonamide (S-N) | S-N Stretch | 950-900 | Medium |

| Cyclobutane (C-H) | C-H Stretch | 2990-2850 | Strong |

| C-H Bend (Scissoring) | ~1475 | Medium |

Mass Spectrometry (e.g., MALDI-TOF MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. iitd.ac.in This information is used to determine the molecular weight and elemental composition of a compound, and the fragmentation pattern can provide valuable structural information. libretexts.orgfiveable.me While Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a soft ionization technique often used for large biomolecules, small molecules like this compound are typically analyzed using techniques like Electron Ionization (EI). iitd.ac.in

In an EI mass spectrum of this compound (MW ≈ 135.19 g/mol ), the peak with the highest m/z would correspond to the molecular ion (M⁺˙) at m/z ≈ 135. The fragmentation pattern is predictable based on the structure. A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a peak at M-64 (m/z 71). Cleavage of the cyclobutane ring is also expected. For instance, the loss of ethene (C₂H₄, 28 Da) from the ring could lead to various fragment ions. The base peak, the most intense peak in the spectrum, corresponds to the most stable fragment ion formed. fiveable.me

Diffraction Techniques

Diffraction techniques are paramount for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. These methods rely on the scattering of waves (X-rays or electrons) by the ordered arrangement of atoms in a crystal lattice.

X-ray Diffraction (e.g., Single Crystal X-ray Diffraction, Wide-Angle X-ray Scattering)

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the molecular structure of crystalline compounds. wikipedia.org By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, a three-dimensional electron density map can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. uobabylon.edu.iq For this compound, SCXRD analysis would reveal the precise geometry of the sulfonamide group and the conformation of the cyclobutane ring, which is typically puckered rather than planar. For example, crystallographic studies of other cyclobutane derivatives show C-C bond distances in the range of 1.55 to 1.58 Å. researchgate.net This technique also elucidates the intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H and S=O groups, that dictate the crystal packing. mdpi.comfrontiersin.org

Wide-Angle X-ray Scattering (WAXS) , also known as powder X-ray diffraction (PXRD), is used for the analysis of polycrystalline materials. researchgate.netrsc.org Instead of a single crystal, a powder sample containing randomly oriented microcrystallites is used. The resulting diffraction pattern consists of rings or a series of peaks at specific diffraction angles (2θ). While WAXS does not provide the detailed atomic coordinates that SCXRD does, it generates a characteristic "fingerprint" for a specific crystalline phase. This makes it a powerful tool for phase identification, assessment of sample crystallinity, and quality control of bulk materials. researchgate.net

Electron Diffraction (e.g., Electron Backscatter Diffraction - EBSD)

Electron Backscatter Diffraction (EBSD) is a scanning electron microscope (SEM)-based technique used to obtain crystallographic information from the surface of bulk crystalline materials. ceitec.cz When a stationary electron beam interacts with a tilted crystalline sample, the diffracted electrons form a pattern of intersecting bands, known as Kikuchi lines, on a fluorescent screen. This pattern is characteristic of the crystal structure and its orientation at that specific point.

EBSD is primarily a microstructural characterization tool used in materials science to create maps of crystallographic orientation, identify phases, and characterize grain boundaries and texture in metals, alloys, and geological samples. ceitec.czrsc.org While it is a powerful technique for these applications, EBSD is not typically used for the de novo structural elucidation of small organic molecules like this compound. The primary tool for that purpose remains single-crystal X-ray diffraction.

Microscopic Techniques

Microscopic methods are indispensable for visualizing the morphology and surface characteristics of this compound compounds in their solid state. These techniques provide high-resolution information that is complementary to bulk analytical data.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface topography and morphology of solid materials at high magnification. qualitech.ch The SEM utilizes a focused beam of high-energy electrons to scan the sample surface, generating various signals from the electron-sample interactions. carleton.edu These signals, primarily secondary electrons and backscattered electrons, are used to create detailed images of the sample's surface. carleton.edumdpi.com

For this compound compounds, which are often crystalline solids, SEM analysis can reveal critical information about crystal habit, size distribution, and surface features. Magnifications can range from approximately 20X to 30,000X, with a spatial resolution of 50 to 100 nm. carleton.edu Furthermore, when coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can provide qualitative and semi-quantitative elemental analysis of the sample, confirming the presence of sulfur, carbon, nitrogen, and oxygen, and identifying any inorganic impurities. qualitech.chmdpi.comnanoscience.com This is a non-destructive technique, meaning the sample is not consumed during analysis and can be used for further tests. carleton.edu

Table 1: Information Derived from SEM Analysis

| SEM Signal | Information Obtained | Relevance to this compound Analysis |

|---|---|---|

| Secondary Electrons (SE) | High-resolution topographical imaging. mdpi.com | Visualization of crystal shape, size, and surface texture. |

| Backscattered Electrons (BSE) | Imaging based on elemental contrast (higher atomic number elements appear brighter). carleton.edu | Detection of phase segregation or the presence of heavy atom impurities. |

| Characteristic X-rays (EDS) | Elemental composition and mapping. nanoscience.com | Confirmation of elemental makeup (C, H, N, O, S) and assessment of elemental purity. |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) offers even higher resolution than SEM, capable of visualizing surfaces at the sub-nanometer scale. measurlabs.com It produces high-resolution, three-dimensional images of a sample's surface topography. measurlabs.com Unlike electron microscopy, AFM does not require the sample to be conductive and can operate in air or liquid, which can be advantageous for certain this compound derivatives. measurlabs.com

The technique works by scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. researchgate.net By monitoring the deflection of the cantilever, a detailed topographical map is generated. researchgate.net For this compound compounds, AFM is particularly useful for characterizing thin films or single crystals, providing precise measurements of surface roughness and revealing nanoscale features like step edges or growth defects. measurlabs.com In addition to topography, AFM can also probe local mechanical properties, such as stiffness and adhesion, which are not accessible with other microscopy methods. oxinst.com

Table 2: Comparison of Microscopic Techniques for Surface Characterization

| Feature | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) |

|---|---|---|

| Resolution | High (nanometer scale). nanoscience.com | Very High (sub-nanometer/atomic scale). measurlabs.com |

| Imaging Principle | Electron beam interaction. carleton.edu | Physical probe scanning. researchgate.net |

| Sample Requirement | Typically requires a conductive coating for insulating samples. | Can analyze non-conductive samples without coating. measurlabs.com |

| Information Provided | 2D projection of surface topography, elemental composition (with EDS). carleton.edu | 3D surface topography, roughness, local mechanical properties. oxinst.com |

| Environment | High vacuum. nanoscience.com | Air, liquid, or vacuum. measurlabs.com |

Chromatographic Separations for Compound Isolation and Purity Analysis

Chromatography is a cornerstone of chemical synthesis, essential for both the purification of target compounds and the assessment of their purity.

Column Chromatography

Column chromatography is a fundamental and widely used purification technique in organic synthesis, including for this compound derivatives. scispace.comchemistryviews.org It is a form of adsorption chromatography where the components of a mixture are separated based on their differential partitioning between a solid stationary phase (adsorbent) and a liquid mobile phase (eluent) that flows through it. orgchemboulder.com

In the context of this compound synthesis, column chromatography is routinely employed to isolate the desired product from unreacted starting materials, reagents, and by-products. scispace.combiorxiv.org The stationary phase is typically silica gel, a polar adsorbent, packed into a glass column. orgchemboulder.comcolumn-chromatography.com The crude reaction mixture is loaded onto the top of the column, and a solvent or a mixture of solvents is passed through the column. orgchemboulder.com Compounds with lower polarity travel down the column more quickly, while more polar compounds interact more strongly with the silica gel and elute later. chemistryviews.org By collecting the eluent in sequential fractions and analyzing them (often by thin-layer chromatography), the pure this compound compound can be isolated. orgchemboulder.com The choice of solvent system is critical and is tailored to the polarity of the specific target compound. orgchemboulder.com

Table 3: Typical Solvent Systems for Column Chromatography

| Solvent System (Mobile Phase) | Polarity | Typical Application |

|---|---|---|

| Hexane / Ethyl Acetate | Low to Medium | Separation of non-polar to moderately polar organic compounds. |

Advanced Characterization for Complex Architectures

When the this compound core is part of a larger, more complex molecular architecture, or when stereoisomers are present, a combination of advanced analytical techniques is required for unambiguous structural elucidation. researchgate.net The puckered, three-dimensional nature of the cyclobutane ring introduces significant structural complexity. researchgate.net

For these intricate molecules, one-dimensional NMR spectroscopy is often insufficient. Advanced two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are necessary to establish the precise connectivity of all atoms in the molecule. To determine the solid-state conformation and absolute stereochemistry, single-crystal X-ray diffraction is the definitive method, providing precise bond lengths, bond angles, and torsional angles. researchgate.net

Furthermore, the presence of isomers with very similar physical properties can make separation and characterization challenging. purdue.edu Advanced techniques such as ion mobility-mass spectrometry (IM-MS) can be employed for the gas-phase separation and characterization of isomeric compounds that may be difficult to resolve by chromatography alone. purdue.edu For materials designed for specific applications, such as thin films, synchrotron-based methods like grazing-incidence wide-angle X-ray scattering (GIWAXS) can provide detailed information on the microstructure and molecular orientation. gatech.edu

Table 4: Advanced Techniques for Characterizing Complex this compound Structures

| Technique | Type of Information Provided | Application |

|---|---|---|

| 2D NMR Spectroscopy | Atom-atom connectivity through bonds. | Elucidation of the complete chemical structure and relative stereochemistry in solution. |

| X-ray Crystallography | Precise 3D molecular structure in the solid state, including conformation and absolute stereochemistry. researchgate.net | Definitive structural proof for crystalline compounds. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation of isomers based on size and shape, coupled with mass-to-charge ratio. purdue.edu | Analysis of complex mixtures containing stereoisomers or constitutional isomers. |

| Synchrotron-Based X-ray Techniques | Microstructure, elemental composition, and charge carrier collection in thin-film devices. gatech.edu | Characterization of this compound-containing materials in advanced applications like electronics. |

Theoretical and Computational Studies on Cyclobutanesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like cyclobutanesulfonamide. These computational methods provide insights into molecular properties that are often difficult to determine experimentally.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a versatile and popular computational method in chemistry and materials science to investigate the electronic structure of many-body systems, including molecules. wikipedia.org By focusing on the spatially dependent electron density, DFT can determine the properties of a many-electron system. wikipedia.org This approach is computationally less expensive than traditional methods like Hartree-Fock theory, making it applicable to complex systems. wikipedia.org

In the context of drug design and formulation, DFT is pivotal for understanding molecular interaction mechanisms. mdpi.comscilit.com It can reconstruct molecular orbital interactions with high precision, offering theoretical guidance for optimizing systems like drug-excipient composites. mdpi.com For instance, DFT helps in understanding the electronic forces that control the co-crystallization of active pharmaceutical ingredients with excipients by predicting reactive sites. mdpi.comscilit.com While challenges remain, particularly in simulating dynamic solvent environments, integrating DFT with other methods like molecular mechanics has led to significant computational advances. mdpi.comscilit.com

Orbital Interaction Analysis (e.g., HOMO-LUMO Interactions)

The reactivity of a molecule can be understood by analyzing the interactions between its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the highest energy orbital with electrons, represents the molecule's ability to donate electrons. numberanalytics.com Conversely, the LUMO, the lowest energy orbital without electrons, indicates its capacity to accept electrons. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity. numberanalytics.com A smaller gap generally suggests higher reactivity, as less energy is required to move an electron from the HOMO to the LUMO, facilitating chemical reactions. numberanalytics.com The interaction between the HOMO of one reactant and the LUMO of another is key to determining the feasibility of a chemical reaction. numberanalytics.com For a reaction to occur, the symmetry and overlap of these interacting orbitals must be favorable. numberanalytics.com This analysis is crucial in understanding reaction mechanisms, such as the Pictet-Spengler reaction, where the interaction between the HOMO of an indole and the LUMO of an imine intermediate leads to cyclization. wuxiapptec.com

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules. By simulating the system's evolution over time, MD provides detailed information on conformational changes and intermolecular interactions. nih.govbiorxiv.org

Conformational Restriction and Ring Puckering Parameters

The cyclobutane ring, a key feature of this compound, is known for its unique puckered structure. researchgate.net This puckering, or out-of-plane bending, results in different ring conformations. nih.gov The conformational flexibility of such rings can be quantitatively described using Cremer-Pople puckering parameters. nih.govnih.gov These parameters provide a reduced representation of the ring's geometry, which is useful for analyzing conformational preferences. nih.gov For a four-membered ring like cyclobutane, a single puckering amplitude describes its conformation. smu.edu

The study of ring puckering is essential as the geometry of a molecule significantly influences its physical and chemical properties. nih.gov For cyclobutane derivatives, the conformational restriction imposed by the ring is a desirable feature in medicinal chemistry, as it can lead to more specific interactions with biological targets. researchgate.net An extensive analysis of ring conformations across a large set of molecules has shown that they can be classified into a relatively small number of conformational clusters. nih.gov

Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

Intermolecular interactions, such as hydrogen and halogen bonds, are crucial in determining the structure and function of molecular systems in supramolecular chemistry and biochemistry. theochem.nl Hydrogen bonds form between an electronegative atom and a hydrogen atom attached to another electronegative atom. d-nb.info Halogen bonds are similar interactions involving a halogen atom as the electrophilic species. whiterose.ac.ukrsc.org

The competition and interplay between these interactions can be influenced by the surrounding environment, such as the polarity of the solvent. whiterose.ac.ukrsc.org For instance, studies have shown that in some systems, hydrogen-bonded co-crystals are favored in less polar solvents, while halogen-bonded co-crystals form in more polar solvents. whiterose.ac.ukrsc.org Computational studies have also revealed that halogen bonds can be geometrically perpendicular to and energetically independent of hydrogen bonds when sharing a common carbonyl oxygen acceptor, a concept termed orthogonal molecular interactions. nih.gov This orthogonality can be exploited in rational drug design. nih.gov

Computational Approaches to Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools for elucidating the step-by-step processes of chemical reactions. arxiv.org By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction mechanism. scielo.br

Quantum chemical methods, particularly DFT, are widely used to predict reaction pathways and activation energies. solubilityofthings.comnih.gov These calculations can help rationalize experimental observations, such as regioselectivity in Diels-Alder reactions, and predict the outcomes of unknown reactions. mdpi.com For complex reactions, computational approaches can explore multiple possible pathways to determine the most favorable one. mdpi.com The integration of computational modeling with experimental work accelerates the development of new synthetic methodologies and the optimization of reaction conditions. solubilityofthings.comfrontiersin.org

Transition State Analysis

Application of Machine Learning in this compound Research

Machine learning (ML) is a subset of artificial intelligence where algorithms are trained on data to make predictions or decisions without being explicitly programmed. mdpi.comroutledge.com In chemistry, ML is increasingly used to predict molecular properties, model activities, and design new molecules. tandfonline.comni.ac.rs

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, use machine learning algorithms to establish a correlation between the chemical structure of a compound and its biological activity or physicochemical properties. plapiqui.edu.arscispace.com These models are trained on a dataset of known compounds and their corresponding activities to predict the properties of new, untested compounds. royalsocietypublishing.org

For this compound and its derivatives, a QSAR model could be developed to predict properties like solubility, toxicity, or inhibitory activity against a specific biological target. plapiqui.edu.arresearchgate.net The process would typically involve:

Data Collection : Assembling a dataset of sulfonamide derivatives with experimentally measured properties. mdpi.com

Descriptor Calculation : Generating numerical representations (descriptors) of the molecular structures, such as electronic, steric, and hydrophobic properties.

Model Training : Using machine learning algorithms like multiple linear regression, support vector machines, or neural networks to build a model that links the descriptors to the properties. ni.ac.rs

Model Validation : Testing the model's predictive power on a separate set of compounds not used in the training process. scispace.com

A study on anticancer sulfonamide derivatives successfully used QSAR to model their lipophilicity. mdpi.com Another study developed a QSAR model for sulfonamide inhibitors of carbonic anhydrase, demonstrating the utility of these predictive tools. nih.gov

Illustrative Data Table: Hypothetical QSAR Model for Predicting Inhibitory Activity (pIC50) of this compound Derivatives

| Derivative | Molecular Weight ( g/mol ) | LogP | Predicted pIC50 | Experimental pIC50 |

|---|---|---|---|---|

| Compound 1 | 250.3 | 2.1 | 6.5 | 6.3 |

| Compound 2 | 264.4 | 2.5 | 7.1 | 7.0 |

| Compound 3 | 278.4 | 2.9 | 7.5 | 7.6 |

This table is for illustrative purposes only and does not represent real experimental or calculated data.

Generative models are a class of machine learning models that can create new data instances that resemble the training data. nih.gov In drug discovery, these models can generate novel molecular structures with desired properties. acs.orgnih.gov Architectures like Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs) are trained on large databases of chemical structures to learn the underlying rules of chemical space. nih.govresearchgate.net

To design novel derivatives of this compound, a generative model could be trained on a library of known sulfonamides. nih.gov By providing the model with a set of desired properties (e.g., high potency, low toxicity), it could generate new molecular structures that incorporate the this compound scaffold while being optimized for the specified criteria. acs.org This approach accelerates the discovery of new drug candidates by exploring vast regions of chemical space computationally. nih.gov A study on de novo drug design showcased the use of a Conditional Variational Autoencoder (CVAE) to generate molecules with specific property profiles for therapeutic targets. nih.gov

Predictive Modeling for Chemical Properties and Activities

Theoretical Studies of Binding Mechanisms with Biological Targets

For this compound, if it were being investigated as an inhibitor of a specific enzyme, such as carbonic anhydrase (a common target for sulfonamides), these computational techniques could be applied. nih.govcnr.it

Molecular Docking : This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies would place the molecule into the active site of the target protein to identify the most likely binding pose and key interactions, such as hydrogen bonds and hydrophobic contacts. rsc.org

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the binding process by simulating the movements of atoms in the ligand-protein complex over time. researchgate.netacs.org This can reveal the stability of the binding pose predicted by docking, identify conformational changes in the protein upon ligand binding, and help to calculate the binding free energy. rsc.orgacs.org

Studies on sulfonamide inhibitors of carbonic anhydrase II have used a combination of experimental and computational methods, including X-ray crystallography and MD simulations, to elucidate the binding pathways and the importance of specific interactions for inhibitor affinity. researchgate.netacs.org Such an approach for this compound would provide valuable insights for optimizing its structure to improve binding affinity and selectivity.

Illustrative Data Table: Hypothetical Binding Interactions of this compound with a Target Protein

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Thr199 | Hydrogen Bond | 2.8 |

| His94 | Hydrogen Bond | 3.1 |

| Val121 | Hydrophobic | 3.9 |

| Leu198 | Hydrophobic | 4.2 |

| Zn2+ (Cofactor) | Coordination | 2.1 |

This table is for illustrative purposes only and does not represent real experimental or calculated data.

Medicinal Chemistry Applications and Structure-activity Relationship Sar Studies of Cyclobutanesulfonamide Derivatives

Cyclobutanesulfonamides as Scaffolds in Drug Discovery and Development

The cyclobutanesulfonamide core structure combines the rigid, three-dimensional geometry of a cyclobutane ring with the well-established pharmacological importance of the sulfonamide group. This combination offers a unique platform for developing new drug candidates. The sulfonamide moiety is a known pharmacophore present in a wide array of approved drugs, including diuretics, anticonvulsants, and antibiotics. mdpi.commdpi.com Its ability to act as a hydrogen bond donor and acceptor allows for critical interactions with biological targets. The cyclobutane ring, while less common than five- or six-membered rings, provides specific structural advantages that medicinal chemists are increasingly leveraging. aocd.org

Conformationally Restricted Building Blocks

A fundamental principle in drug design is the "conformational restriction" strategy, which involves rigidifying a flexible molecule to lock it into a bioactive conformation. mdpi.com This can lead to several benefits, including enhanced binding affinity for the target protein by minimizing the entropic penalty of binding, improved selectivity against off-targets, and better metabolic stability. mdpi.comnih.gov

The cyclobutane ring serves as an excellent sp3-enriched, conformationally restricted building block. aocd.orgmdpi.com Its puckered, three-dimensional structure allows for precise spatial arrangement of substituents, which is a desirable feature for creating ligands that fit into specific binding pockets. nih.gov The use of such rigid scaffolds can lead to a more defined structure-activity relationship (SAR), as the orientation of functional groups is well-controlled. google.com For instance, cis- and trans-1,3-disubstituted cyclobutane rings have been employed as bridging motifs to restrict the free rotation of aliphatic chains, enhancing both binding affinity and cellular permeability. nih.gov Bicyclic systems derived from cyclobutane have also attracted interest as heteroaliphatic templates in various therapeutic areas. goodrx.com The defined geometry of the cyclobutane scaffold within a this compound derivative can, therefore, enhance binding specificity to target enzymes or receptors. mdpi.com

Bioisosteric Replacements for Enhanced Pharmacological Profiles

Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties and biological activity, is a cornerstone of medicinal chemistry used to optimize lead compounds. nih.govnih.gov The this compound moiety can be viewed as a bioisostere for other common chemical groups, a role that can enhance a molecule's pharmacological profile.

The cyclobutane ring itself is often used as a bioisosteric replacement for a gem-dimethyl group, maximizing van der Waals interactions with a target protein. nih.gov More broadly, sulfonamides are recognized as non-classical bioisosteres for amides and carboxylic acids. mdpi.comscirp.org This replacement can be particularly advantageous for improving metabolic stability, as sulfonamides are generally more resistant to enzymatic hydrolysis than amides. In the context of a dual MCL-1/BCL-xL inhibitor, the replacement of a key carboxylic acid with an acylsulfonamide motif resulted in a compound with similar or better binding affinity and improved cellular activity. scirp.org By incorporating a cyclobutane ring, the this compound scaffold offers a unique combination of conformational rigidity and the electronic properties of a sulfonamide, potentially improving absorption, distribution, metabolism, and excretion (ADME) properties while maintaining or enhancing biological activity. mdpi.com

Fragment-Based Drug Discovery utilizing Cyclobutanesulfonamides

Fragment-based drug discovery (FBDD) has become a powerful method for identifying lead compounds. scielo.org.mx This approach screens libraries of small, low-molecular-weight molecules ("fragments") that typically bind to a biological target with low affinity. actapharmsci.com The structural information from these fragment-target complexes is then used to "grow" or combine fragments into more potent, lead-like molecules.

The cyclobutane scaffold is considered underrepresented in typical fragment libraries, making its derivatives valuable additions to expand chemical space. mdpi.com Researchers have focused on synthesizing libraries of cyclobutanesulfonamides specifically for FBDD. aocd.orgmdpi.com For example, a two-diversification-point library of cyclobutanesulfonamides was created using a hyperbaric [2+2] cycloaddition reaction. aocd.org This allowed for the introduction of various groups onto the cyclobutane core, generating a collection of diverse fragments. aocd.orgmdpi.com The inherent properties of the this compound—combining a rigid 3D core with the versatile sulfonamide linker—make it an attractive scaffold for FBDD campaigns aimed at discovering novel inhibitors for various protein targets. mdpi.com

Investigation of Biological Activities of this compound Derivatives

The structural features of cyclobutanesulfonamides suggest their potential for a range of biological activities. The sulfonamide group is a well-known pharmacophore in antimicrobial and anti-inflammatory drugs, while the cyclobutane scaffold can confer selectivity and improved pharmacokinetic properties.

Antimicrobial and Antibacterial Activities

The sulfonamide functional group forms the basis of sulfa drugs, which were the first class of systemic antibiotics discovered and are still used today. mdpi.com They typically function by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. This established role makes any sulfonamide-containing compound a candidate for antimicrobial investigation.

While direct studies on this compound derivatives are emerging, research on related structures provides a strong rationale for their potential in this area. For example, studies on amide derivatives containing other small rings, such as cyclopropane, have yielded compounds with moderate activity against Staphylococcus aureus and Escherichia coli. mdpi.com Natural products containing a cyclobutane ring have also demonstrated antimicrobial and antibacterial properties. The bactericidal activity of many compounds is linked to their ability to interact with and disrupt bacterial cell membranes. nih.gov It is hypothesized that the unique three-dimensional structure and physicochemical properties conferred by the cyclobutane ring could modulate the known antibacterial activity of the sulfonamide moiety, potentially leading to novel spectra of activity or overcoming resistance mechanisms.

The table below summarizes the antimicrobial activity of selected compounds containing related structural motifs, highlighting the potential for small ring structures in developing new antimicrobial agents.

| Compound/Extract Type | Target Organism(s) | Activity/MIC | Reference |

| Cyclopropane Amide Derivatives | Staphylococcus aureus | MIC80 = 32-64 µg/mL | mdpi.com |

| Cyclopropane Amide Derivatives | Escherichia coli | MIC80 = 32-64 µg/mL | mdpi.com |

| Cyclopropane Amide Derivatives | Candida albicans | MIC80 = 16 µg/mL | mdpi.com |

| Sceptrin (natural product) | Agelas sceptrum (source) | Antimicrobial agent | |

| MIC: Minimum Inhibitory Concentration |

Anti-inflammatory Properties

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone for treating pain and inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. A significant subclass of selective COX-2 inhibitors, such as celecoxib, features a sulfonamide group, which is crucial for binding to the COX-2 active site. actapharmsci.com The structural basis for this selectivity relies on the ability of the sulfonamide to access a specific side pocket in the COX-2 enzyme that is blocked in the COX-1 isoform. Given this precedent, this compound derivatives are rational candidates for development as novel COX-2 selective inhibitors. The rigid cyclobutane scaffold could position the sulfonamide group optimally within the enzyme's active site, potentially enhancing both potency and selectivity.

Furthermore, another important class of anti-inflammatory agents targets the Janus kinase (JAK) family of enzymes. aocd.orgnih.gov JAK inhibitors disrupt signaling pathways that are critical for the immune response and are used to treat autoimmune diseases like rheumatoid arthritis. aocd.orgmdpi.com A key patent has described azetidine and cyclobutane derivatives, including a this compound, as potent JAK inhibitors useful in treating inflammatory and autoimmune disorders. goodrx.com This provides direct evidence for the potential of the this compound scaffold in developing novel anti-inflammatory therapies by targeting the JAK-STAT pathway.

The table below presents examples of drug targets and related inhibitors relevant to the potential anti-inflammatory activity of this compound derivatives.

| Drug Target | Inhibitor Class/Example | Relevance to this compound | Reference(s) |

| Cyclooxygenase-2 (COX-2) | Sulfonamide-based inhibitors (e.g., Celecoxib) | The sulfonamide moiety is a key pharmacophore for COX-2 selectivity. | actapharmsci.com |

| Janus Kinase (JAK) | Azetidine and cyclobutane derivatives | A patent specifically claims cyclobutane derivatives, including a this compound, as JAK inhibitors. | goodrx.com |

| Janus Kinase (JAK) | Tofacitinib, Baricitinib | Established oral inhibitors for inflammatory conditions, providing a rationale for developing new small molecule inhibitors. | aocd.orgmdpi.commdpi.com |

Anticancer and Antitumor Potentials

This compound derivatives have emerged as a promising class of compounds in the pursuit of novel anticancer and antitumor agents. The sulfonamide group is a well-established pharmacophore in a variety of therapeutic areas, including oncology. mdpi.commdpi.com Its incorporation into molecules can confer mechanisms of action such as the inhibition of carbonic anhydrases, disruption of the cell cycle, and induction of apoptosis. mdpi.com The rigid, puckered nature of the cyclobutane ring can help in positioning substituents in a defined spatial orientation, potentially leading to improved binding affinity and selectivity for anticancer targets. vulcanchem.com

Research has shown that derivatives incorporating the cyclobutane ring can exhibit significant cytotoxic properties against various cancer cell lines. For instance, certain cis-restrained carbocyclic analogs of combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor, which include cyclobutyl derivatives, have been identified as highly active cytotoxic agents. researchgate.net In one study, newly synthesized 1,2,4-triazine sulfonamide derivatives demonstrated significant dose-dependent cytotoxicity against human colon cancer cell lines DLD-1 and HT-29, with IC50 values of 3.4 µM and 3.9 µM, respectively. mdpi.com

Furthermore, the strategic placement of various substituents on the cyclobutane ring or the aromatic parts of the molecule can significantly influence the antitumor activity. For example, in a series of imidazole-based N-phenylbenzamide derivatives, a fluorine substitution resulted in the most active compound, with IC50 values of 7.5 µM, 9.3 µM, and 8.9 µM against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines, respectively. frontiersin.org Similarly, a para-methoxy group also conferred promising activity. frontiersin.org These findings underscore the potential of this compound derivatives as a scaffold for the development of new anticancer therapies.

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 1,2,4-Triazine Sulfonamide Derivative (MM131) | DLD-1 (Colon) | 3.4 µM | mdpi.com |

| 1,2,4-Triazine Sulfonamide Derivative (MM131) | HT-29 (Colon) | 3.9 µM | mdpi.com |

| Imidazole-based N-phenylbenzamide (4f, p-Fluoro) | A549 (Lung) | 7.5 µM | frontiersin.org |

| Imidazole-based N-phenylbenzamide (4f, p-Fluoro) | HeLa (Cervical) | 9.3 µM | frontiersin.org |

| Imidazole-based N-phenylbenzamide (4f, p-Fluoro) | MCF-7 (Breast) | 8.9 µM | frontiersin.org |

| Imidazole-based N-phenylbenzamide (4e, p-Methoxy) | A549 (Lung) | 8.9 µM | frontiersin.org |

| Imidazole-based N-phenylbenzamide (4e, p-Methoxy) | HeLa (Cervical) | 11.1 µM | frontiersin.org |

| Imidazole-based N-phenylbenzamide (4e, p-Methoxy) | MCF-7 (Breast) | 9.2 µM | frontiersin.org |

Enzyme Inhibition (e.g., JAK Inhibitors, KasA Inhibitors, Carbonic Anhydrase Inhibitors, CTPS Inhibitors, Kinase Inhibitors, TYK2 Inhibitors, COX-2 Inhibitors)

The this compound scaffold has proven to be a versatile framework for the design of potent and selective enzyme inhibitors, targeting a wide array of enzymes implicated in various diseases.

JAK and TYK2 Inhibitors: Azetidine and cyclobutane derivatives have been developed as inhibitors of Janus kinases (JAKs), which are crucial for cytokine signaling and are implicated in inflammatory diseases, autoimmune disorders, and cancer. google.com Specific this compound derivatives have been patented as JAK inhibitors. google.com For instance, zasocitinib, a TYK2 inhibitor containing a 1,2-disubstituted cyclobutane, is in clinical trials for treating psoriasis. researchgate.net

KasA Inhibitors: Indazole sulfonamides have been identified as potent inhibitors of the Mycobacterium tuberculosis enzyme KasA, a key component in the biosynthesis of the mycolic acid layer of the bacterial cell wall. This makes them attractive candidates for the development of new anti-tuberculosis drugs.

Carbonic Anhydrase (CA) Inhibitors: Sulfonamides are classic inhibitors of carbonic anhydrases, metalloenzymes involved in various physiological and pathological processes, including tumor growth. nih.govrjpbr.com Novel sulfonyl semicarbazides have shown subnanomolar affinity for the tumor-associated isoform hCA XII. nih.gov The design of such inhibitors often involves a "tail approach," where different chemical moieties are attached to the sulfonamide group to enhance binding and selectivity. rjpbr.com

CTPS Inhibitors: CTP synthase 1 (CTPS1) inhibitors bearing the this compound moiety have been explored for their potential in inhibiting components of the immune system and in cancer therapy.

Kinase Inhibitors: The general class of kinase inhibitors has been enriched by the inclusion of this compound derivatives. These compounds can be designed to target the ATP-binding site of kinases, with the cyclobutane ring helping to achieve selectivity.

COX-2 Inhibitors: Selective inhibition of cyclooxygenase-2 (COX-2) is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. While various heterocyclic cores are common in COX-2 inhibitors, the principles of targeting the sulfonamide binding pocket are well-established. nih.govnih.govplos.org Structure-activity relationship (SAR) studies of known selective COX-2 inhibitors can guide the design of novel this compound-based candidates. rsc.org For example, compounds with a cyclobutene central ring have demonstrated potent and selective COX-2 inhibition. brieflands.com

| Enzyme Target | Compound Class/Example | Key Findings | Reference |

|---|---|---|---|

| JAK/TYK2 | Zasocitinib (1,2-disubstituted cyclobutane) | In clinical trials for psoriasis. | researchgate.net |

| JAK | Azetidine and cyclobutane derivatives | Patented as JAK inhibitors for inflammatory and autoimmune diseases. | google.com |

| KasA | Indazole sulfonamides | Potent inhibitors of M. tuberculosis KasA. | |

| Carbonic Anhydrase (hCA XII) | Sulfonyl semicarbazides | Subnanomolar affinity (pKi range 0.59–0.79 nM). | nih.gov |

| Carbonic Anhydrase (hCA IX) | Sulfonyl semicarbazides | Inhibition constants in the range of 20.5–81.3 nM. | nih.gov |

| COX-2 | Cyclobutene-containing compounds | Potent and selective inhibition (IC50 for COX-2 as low as 0.002 µM). | brieflands.com |

Other Reported Biological Activities (e.g., Antioxidant, Antiviral, Antidiabetic, Neuroprotective)

Beyond anticancer and enzyme-inhibiting activities, derivatives containing the this compound or related structural motifs have been investigated for a range of other biological effects.

Antioxidant Activity: Oxidative stress is a key factor in many diseases. nih.gov Compounds with the ability to scavenge free radicals are therefore of significant therapeutic interest. Certain derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated antioxidant activity higher than that of ascorbic acid. nih.gov While not directly cyclobutanesulfonamides, these findings suggest that the broader class of sulfonamide-containing compounds has potential in this area.

Antiviral Activity: The search for new antiviral agents is a constant necessity. mdpi.com Various heterocyclic compounds, including derivatives of purines and pyrimidines, have shown promise. nih.gov For instance, certain benzotriazole derivatives have displayed selective antiviral activity against Coxsackievirus B5. The structural diversity offered by the this compound scaffold could be exploited to develop novel antiviral candidates.

Antidiabetic Activity: The management of type 2 diabetes often involves the inhibition of enzymes like α-glucosidase and α-amylase. frontiersin.orgfrontiersin.org While direct evidence for this compound derivatives is limited, related sulfonamide and chalcone derivatives have been studied for their antidiabetic potential. frontiersin.org For example, sulfonylurea chalcones have shown hypoglycemic activity comparable to the drug gliclazide in animal models. frontiersin.org

Neuroprotective Activity: Neurodegenerative diseases are a major health concern, and there is a great need for neuroprotective therapies. frontiersin.orgnih.govnih.govfrontiersin.org Natural compounds and their synthetic derivatives are being explored for their ability to protect neurons from damage. frontiersin.orgnih.govnih.govfrontiersin.org The mechanisms often involve antioxidant and anti-inflammatory effects. frontiersin.orgfrontiersin.org The development of this compound derivatives with neuroprotective properties represents a potential future research direction.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

The systematic investigation of how a molecule's chemical structure relates to its biological activity is fundamental to modern drug discovery. mdpi.com For this compound derivatives, SAR and QSAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Variations on Activity Profiles

The nature and position of substituents on the this compound scaffold can have a profound impact on the resulting biological activity. Electron-withdrawing groups, for example, can influence the acidity of the sulfonamide proton, which may be important for binding to certain enzymes. rsc.org In a study of platinum complexes, electron-withdrawing substituents were found to enhance the photosensitizing capabilities of the compounds. rsc.org Similarly, the lipophilicity of a molecule, which can be tuned by adding or removing certain substituents, is a critical parameter affecting its ability to cross cell membranes and reach its target. vulcanchem.com For instance, in a series of N-phenylbenzamide derivatives, the introduction of a fluorine atom or a methoxy group at the para position of the phenyl ring led to a significant increase in anticancer activity. frontiersin.org These examples highlight how systematic variation of substituents is a powerful tool for optimizing the activity profile of a lead compound.

Stereochemical Effects on Biological Activity